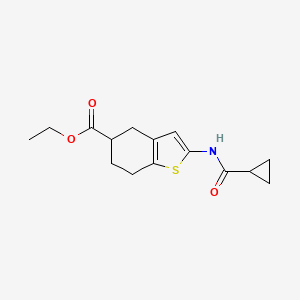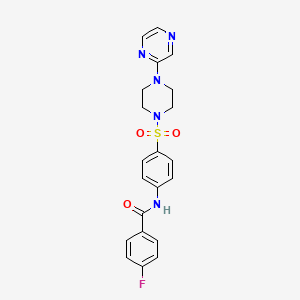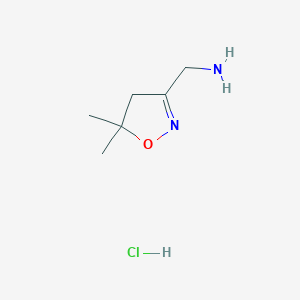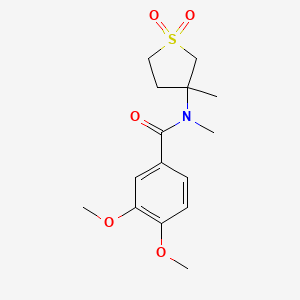![molecular formula C26H31N3O2 B2500235 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1206998-63-1](/img/structure/B2500235.png)
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilized 4-aminophenazone, an antipyrine derivative, indicating the relevance of antipyrine-like structures in drug chemistry . Similarly, the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles was achieved through reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, showcasing the versatility of nitrogen-heterocycles as intermediates . Moreover, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement demonstrates the potential for efficient synthesis routes without the need for catalysts .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular structures . Additionally, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton was performed using NMR spectroscopy and MS techniques, highlighting the significance of accurate structural determination in the development of new pharmaceuticals .
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides underwent cyclization with different reagents to yield oxazolyl-pyrazol-amines and oxazolium perchlorates, demonstrating the reactivity of the N-allylamide fragment . These reactions are essential for the diversification of chemical structures and the discovery of new compounds with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The compounds synthesized in the studies mentioned above were characterized by various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, to determine their structural and functional attributes . These properties are critical for the compounds' suitability as drug candidates, as they affect their stability, bioavailability, and interaction with biological targets.
Applications De Recherche Scientifique
Synthesis and Functionalization Reactions
Research on the synthesis and functionalization of heterocyclic compounds similar to the query compound has shown various methodologies and chemical reactions, offering insights into potential applications of the query compound in material science or drug development:
- Experimental and Theoretical Studies on the functionalization reactions of related heterocyclic compounds have been explored, highlighting methods for achieving specific structural motifs through reactions such as cyclization and nucleophilic substitution. These studies provide a foundation for understanding how similar compounds might be synthesized or modified for various applications (Yıldırım, Kandemirli, & Demir, 2005).
Biological Evaluation and Applications
Several studies have focused on the antitumor, antimicrobial, and other biological activities of compounds that share structural features with the query compound:
Antitumor Activities : Investigations into benzothiazole derivatives and thiadiazoles have revealed potential antitumor properties, offering a glimpse into how structurally similar compounds might be leveraged in cancer research (Yoshida et al., 2005); (Hamama et al., 2013).
Antimicrobial and Anticancer Evaluation : Studies have also evaluated the antimicrobial and anticancer activities of N-substituted benzamide derivatives, suggesting potential medical applications of compounds with similar structural backbones (Senthilkumar, Umarani, & Satheesh, 2021).
Synthesis and Characterization of Heterocycles
Research into the synthesis of substituted imidazoles and related compounds underscores the versatility and potential of heterocyclic chemistry in creating molecules with significant biological activities:
- Synthesis of Substituted Imidazoles : The development of novel synthetic routes to access substituted imidazoles and pyrazines has been documented, illustrating the chemical flexibility and potential utility of these heterocycles in developing new therapeutic agents (Ningaiah et al., 2014).
Propriétés
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c30-25(26(14-16-31-17-15-26)21-6-2-1-3-7-21)27-18-19-10-12-20(13-11-19)24-28-22-8-4-5-9-23(22)29-24/h1-9,19-20H,10-18H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFIJUWBFLUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)
